2-eteroarile carbossamidi

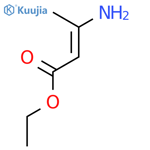

2-Heteroaryl Carboxamides are a class of organic compounds characterized by the presence of a heteroaromatic ring attached to an amide group through a carboxylic acid moiety. These compounds exhibit diverse chemical and biological properties, making them valuable in various applications.

Structurally, 2-heteroaryl carboxamides consist of a heteroaromatic ring (e.g., pyridyl, thiazolyl, or imidazolyl) linked to an amide group via a carbonyl group. The versatility in the choice of the heteroaromatic ring allows for the modification of electronic and steric properties, influencing their biological activity.

In medicinal chemistry, 2-heteroaryl carboxamides have been explored as potential drug candidates due to their ability to interact with various targets such as enzymes, receptors, and ion channels. They often exhibit selective binding affinities and modulatory activities, making them promising for treating a range of diseases including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.

Moreover, these compounds are also utilized in the development of new materials, particularly in areas requiring specific functional groups or electronic properties. Their synthesis is well-established through various methodologies such as coupling reactions, amidation, and derivatization techniques, enabling their tailored modification for diverse applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

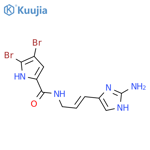

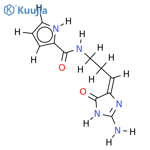

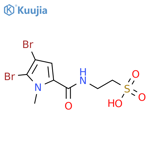

1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo- | 34649-22-4 | C11H11Br2N5O |

|

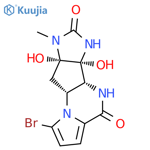

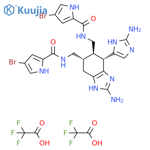

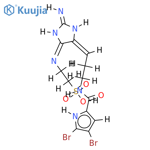

Imidazo[4',5':4,5]cyclopenta[1,2-e]pyrrolo[1,2-a]pyrazine-4,7-dione,1-bromo-5,5a,5b,6,8,8a,9,9a-octahydro-5b,8a-dihydroxy-8-methyl-,(5aR,5bR,8aS,9aR)- | 201338-44-5 | C12H13BrN4O4 |

|

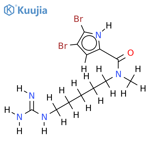

mukanadin E | 1130136-27-4 | C12H19Br2N5O |

|

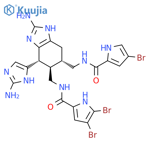

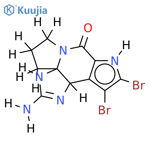

Bromoageliferin | 117417-67-1 | C22H23Br3N10O2 |

|

debromodispacamide B | 1005010-08-1 | C11H13N5O2 |

|

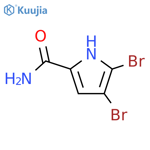

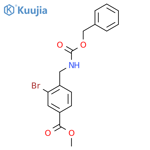

4,5-Dibromo-1H-pyrrole-2-carboxylic acid,9CI-amide | 34649-20-2 | C5H4Br2N2O |

|

Ageliferin | 117417-64-8 | C22H24Br2N10O2 |

|

dibromocantharelline | 104758-96-5 | C11H11Br2N5O |

|

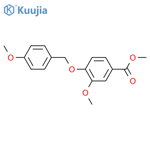

2-(4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamido)ethanesulfonic acid | 1219817-23-8 | C8H10Br2N2O4S |

|

taurodispacamide A | 323177-96-4 | C13H16Br2N6O4S |

Letteratura correlata

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Fornitori consigliati

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

ethyl 3-aminobut-2-enoate Cas No: 626-34-6

ethyl 3-aminobut-2-enoate Cas No: 626-34-6 -

-